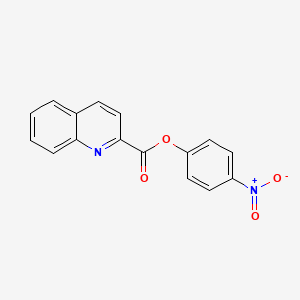

![molecular formula C14H15NO2 B2958415 4-[(氧杂环-2-基)甲氧基]喹啉 CAS No. 2195875-98-8](/img/structure/B2958415.png)

4-[(氧杂环-2-基)甲氧基]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

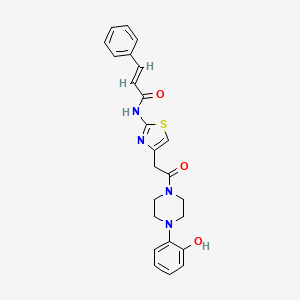

“4-[(Oxolan-2-yl)methoxy]quinoline” is a chemical compound with the molecular formula C14H15NO2. It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are essential segments of both natural and synthetic compounds .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For example, in the Pfitzinger quinoline synthesis, isatin reacts with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .科学研究应用

Drug Design and Medicinal Chemistry

4-[(Oxolan-2-yl)methoxy]quinoline: is a functionalized quinoline motif that has garnered attention in drug design due to its broad spectrum of bioactivity. It serves as a core template in the development of new therapeutic agents, leveraging its efficacy in various medicinal chemistry applications .

Pharmacological Applications

The compound’s derivatives have been explored for their potential in treating a range of diseases. This includes anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities. The pharmacological significance of quinoline derivatives is substantial, making them a key focus in current medicinal research .

Third-Generation Photovoltaics

Quinoline derivatives, including 4-[(Oxolan-2-yl)methoxy]quinoline, have been applied in third-generation photovoltaic cells. Their unique properties, such as absorption spectra and energy levels, make them suitable for use in polymer solar cells and dye-sensitized solar cells, contributing to advancements in renewable energy technologies .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, these quinoline derivatives are considered promising materials for the emission layer of OLEDs. Their electronic properties allow for efficient light emission, which is crucial for the development of high-quality display and lighting technologies .

Transistor Materials

Beyond OLEDs, 4-[(Oxolan-2-yl)methoxy]quinoline derivatives have also been used in transistors. Their semiconducting properties are leveraged to create transistors with desirable electrical characteristics, impacting the field of electronic devices .

Biomedical Applications

The compound’s derivatives are being investigated for their potential in various biomedical applications. This includes their use in diagnostic imaging, targeted drug delivery systems, and as a component in biomaterials designed for tissue engineering .

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Therefore, future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of new quinoline derivatives.

作用机制

Target of Action

Quinoline derivatives are known to interact with a variety of targets, including bacterial dna gyrase and topoisomerase . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .

Mode of Action

For instance, by inhibiting bacterial DNA gyrase and topoisomerase, quinolines prevent the supercoiling of bacterial DNA, thereby inhibiting DNA replication and bacterial growth .

Biochemical Pathways

By inhibiting dna gyrase and topoisomerase, quinolines generally disrupt bacterial dna synthesis, affecting the broader pathway of bacterial replication .

Pharmacokinetics

Quinolones, a class of compounds related to quinolines, are known for their favorable pharmacokinetic properties, including good oral absorption and broad tissue distribution . These properties contribute to their high bioavailability, making them effective therapeutic agents .

Result of Action

By inhibiting key enzymes involved in bacterial dna replication, quinolines generally lead to the cessation of bacterial growth, contributing to their antibacterial activity .

属性

IUPAC Name |

4-(oxolan-2-ylmethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-6-13-12(5-1)14(7-8-15-13)17-10-11-4-3-9-16-11/h1-2,5-8,11H,3-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZCLCIMLNXVDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)

![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)

![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)

![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)

![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)

![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)